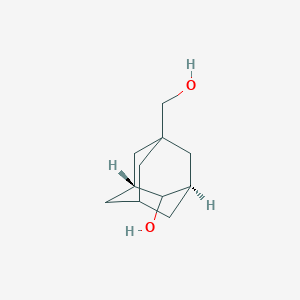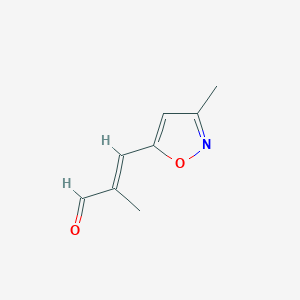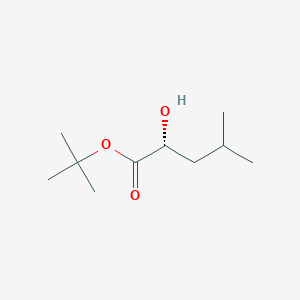
(1R,3R)-5-(hydroxymethyl)adamantan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-5-(hydroxymethyl)adamantan-2-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Also known as HMA, this compound is a derivative of adamantane, a type of organic compound that is widely used in the synthesis of drugs and other chemical compounds. In recent years, the synthesis, mechanism of action, and physiological effects of HMA have been extensively studied, leading to several potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of (1R,3R)-5-(hydroxymethyl)adamantan-2-ol is not fully understood. However, it is believed to act by binding to specific receptors in the body, leading to the activation of various signaling pathways. This activation can result in several physiological effects, including the modulation of neurotransmitter release and the regulation of ion channel activity.
Biochemical and Physiological Effects
HMA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that HMA can modulate the release of several neurotransmitters, including dopamine and serotonin. Additionally, HMA has been shown to regulate the activity of ion channels, leading to changes in membrane potential and cellular excitability. These effects suggest that HMA may have potential applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
HMA has several advantages for use in lab experiments. Its unique chemical structure allows for the synthesis of a wide range of derivatives, making it an attractive candidate for the development of new drugs and other chemical compounds. Additionally, its ability to modulate neurotransmitter release and ion channel activity makes it a useful tool for studying the physiology of the nervous system.
However, HMA also has several limitations for use in lab experiments. Its synthesis requires the use of several chemical reagents and catalysts, which can be expensive and difficult to obtain. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on biological systems.
Zukünftige Richtungen
There are several potential future directions for research on (1R,3R)-5-(hydroxymethyl)adamantan-2-ol. One promising area of research involves the development of new drugs for the treatment of neurological disorders. HMA has been shown to modulate neurotransmitter release and ion channel activity, making it a potential candidate for the treatment of diseases such as Parkinson's disease and epilepsy.
Another area of research involves the synthesis of new derivatives of HMA. Its unique chemical structure allows for the synthesis of a wide range of derivatives, which can be modified to produce compounds with specific biological activities. This property makes it an attractive candidate for the development of new drugs and other chemical compounds.
Conclusion
In conclusion, this compound is a chemical compound that has several potential applications in the field of scientific research. Its synthesis, mechanism of action, and physiological effects have been extensively studied, leading to several potential applications in the development of new drugs and other chemical compounds. While there are limitations to its use in lab experiments, the unique properties of HMA make it an attractive candidate for future research in various fields.
Synthesemethoden
The synthesis of (1R,3R)-5-(hydroxymethyl)adamantan-2-ol involves the use of various chemical reagents and catalysts. One of the most widely used methods involves the reaction of adamantane with formaldehyde in the presence of a strong acid catalyst such as sulfuric acid. This reaction leads to the formation of a hydroxymethyl derivative of adamantane, which can then be further modified to produce this compound.
Wissenschaftliche Forschungsanwendungen
HMA has several potential applications in the field of scientific research. One of the most promising areas of research involves its use as a building block for the synthesis of new drugs and other chemical compounds. HMA has been shown to have a unique chemical structure that can be modified to produce compounds with specific biological activities. This property makes it an attractive candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(1R,3R)-5-(hydroxymethyl)adamantan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,12-13H,1-6H2/t7?,8-,9-,10?,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADKVFUSYUBUOM-QHZLJDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H](C2O)CC1C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Cyclohexane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt](/img/structure/B1167978.png)